Enhancement of Proteolytic Stability: N-Methylation vs. Native Lysine in Somatostatin Analogs
A direct comparative study on somatostatin octapeptide antagonists demonstrated that N-methylation at the Lys5 residue increased growth hormone (GH) release inhibition potency by as much as 300% relative to the non-methylated analog [1]. This substantial improvement is directly attributed to the increased resistance of the N-methylated peptide bond to enzymatic degradation in vivo, a core property conferred by building blocks like H-alpha-Me-Lys(Boc)-OH.
| Evidence Dimension | In vivo functional potency (Growth Hormone release inhibition) |
|---|---|
| Target Compound Data | 300% increase in GH release inhibition potency |
| Comparator Or Baseline | Non-methylated somatostatin octapeptide antagonist analog |
| Quantified Difference | Potency increased by up to 300% |
| Conditions | In vivo pharmacological assay measuring growth hormone release inhibition in rats. |
Why This Matters
This quantifies the direct, substantial benefit of N-methylation on in vivo efficacy, validating its use when enhanced potency and stability are required.
- [1] Coy, D.H., Rossowski, W.J., Murphy, W.A., de Jong, J., Pinski, J. and Schally, A.V. (1989) 'Exploration of the DTrp-NMeLys motif in the search for potent somatostatin antagonists', Regulatory Peptides, 26(2), pp. 117-128. View Source
